5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the isoxazole ring: This step often involves the use of N-bromosuccinimide (NBS) for bromination, followed by a copper-catalyzed coupling reaction.
Attachment of the pyrazole moiety: This is typically done using a Pd-catalyzed amination reaction with catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Coupling Reactions: Pd-catalyzed coupling reactions are frequently used to introduce various functional groups.
Scientific Research Applications
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound is used in studies related to cell cycle arrest and apoptosis.
Materials Science: It is being explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and indole-based molecules. Compared to these, 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of benzodioxole, isoxazole, and pyrazole moieties, which contribute to its distinct biological activities .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20(9-12-5-6-21(2)18-12)17(22)13-8-15(25-19-13)11-3-4-14-16(7-11)24-10-23-14/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBLTXZWTWZBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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